
3-Bromo-3',3''-dichlorotrityl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3’,3’'-dichlorotrityl alcohol is an organic compound with the molecular formula C19H13BrCl2O. It is a derivative of trityl alcohol, where the trityl group is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’,3’'-dichlorotrityl alcohol typically involves the reaction of trityl alcohol with brominating and chlorinating agents. One common method is the electrophilic aromatic substitution reaction, where trityl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’,3’'-dichlorotrityl alcohol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient halogenation.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3’,3’'-dichlorotrityl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohol derivatives.
Substitution: Formation of substituted trityl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-3’,3’'-dichlorotrityl alcohol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-3’,3’'-dichlorotrityl alcohol involves its interaction with molecular targets through its hydroxyl and halogen functional groups. The compound can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trityl Alcohol: The parent compound without halogen substitutions.
3-Bromo-3’,3’'-trityl Alcohol: A derivative with only bromine substitution.
3-Chloro-3’,3’'-trityl Alcohol: A derivative with only chlorine substitution.
Uniqueness
3-Bromo-3’,3’'-dichlorotrityl alcohol is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its mono-substituted counterparts. The combination of these halogens can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical and biological studies.
Propiedades
Fórmula molecular |
C19H13BrCl2O |
|---|---|
Peso molecular |
408.1 g/mol |
Nombre IUPAC |
(3-bromophenyl)-bis(3-chlorophenyl)methanol |
InChI |
InChI=1S/C19H13BrCl2O/c20-16-7-1-4-13(10-16)19(23,14-5-2-8-17(21)11-14)15-6-3-9-18(22)12-15/h1-12,23H |
Clave InChI |
MTDKYTGQKHBZLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C3=CC(=CC=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
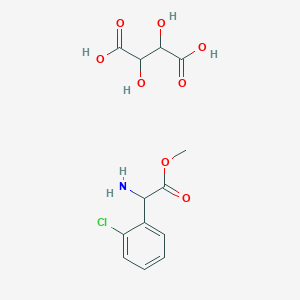
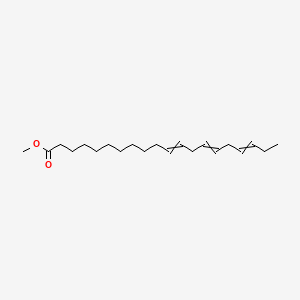
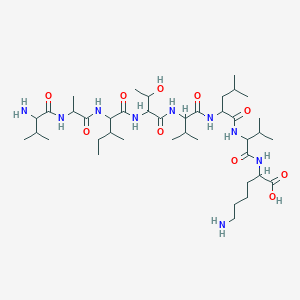

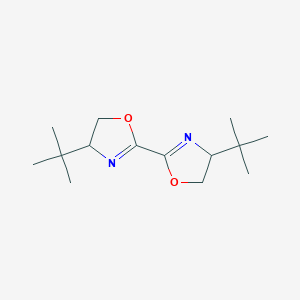

![2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid](/img/structure/B13397015.png)

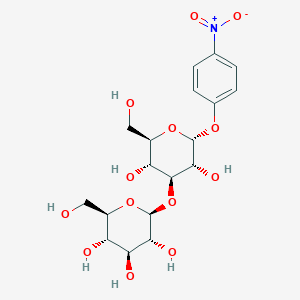
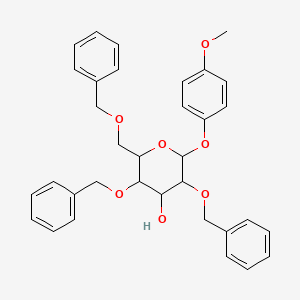

![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
